![molecular formula C21H16O6 B2656378 methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate CAS No. 898447-69-3](/img/structure/B2656378.png)
methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate
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Description
“Methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran is a polycyclic aromatic compound that is important in various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring attached to a chromen-6-yl group through an oxygen atom . The benzofuran ring is a fused ring system that consists of a benzene ring fused to a furan ring .Scientific Research Applications
Synthesis and Characterization
Methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate and related compounds have been synthesized and characterized to explore their potential applications in scientific research. For example, a study focused on the synthesis, characterization, and antimicrobial activity of new coumarin derivatives, including compounds with benzofuran and benzoxazol groups, demonstrated significant inhibitory activity against tested bacterial strains, highlighting their potential as potent antimicrobial agents (Al-Rifai et al., 2011).
Fluorescence Quenching and Chemical Behavior
Research on the fluorescence quenching of biologically active coumarin derivatives by aniline in binary solvent mixtures reveals insights into the static and dynamic quenching models. These findings provide a better understanding of the photophysical properties of these compounds, which could be useful in the development of fluorescence-based sensors and probes (Evale & Hanagodimath, 2009).
Crystal Structure Analysis
The crystal structure of methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate has been analyzed, revealing insights into the molecular arrangement and stabilization mechanisms through aromatic π–π interactions and C—H⋯π interactions. Such structural analyses contribute to the field of crystallography and material science, aiding in the design of materials with desired physical and chemical properties (Choi et al., 2009).
Computational Investigations
Computational investigations into derivatives of methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate, such as studies on the electronic structure, molecular orbitals, and electrostatic potential maps, provide valuable insights into the reactivity, stability, and interaction properties of these compounds. This information is crucial for the design and development of new materials and drugs with optimized properties (Mallikarjunaiah et al., 2021).
properties
IUPAC Name |
methyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6/c1-12-7-18-14(9-17(12)25-11-21(23)24-2)15(10-20(22)27-18)19-8-13-5-3-4-6-16(13)26-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJVPOLEFAVOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate |
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